molecular formula C19H20ClN3 B12369551 Clemizole-d4

Clemizole-d4

Cat. No.: B12369551
M. Wt: 329.9 g/mol
InChI Key: CJXAEXPPLWQRFR-ULDPCNCHSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Clemizole-d4 involves the incorporation of deuterium into the Clemizole molecule. The standard starting material for many benzimidazoles, including Clemizole, consists of phenylenediamine or its derivatives. The synthetic route typically involves the following steps :

    Formation of Chloromethyl Amide: Reaction of phenylenediamine with chloroacetic acid to form chloromethyl amide.

    Imide Formation: The remaining free amino group reacts to form 2-chloromethyl benzimidazole.

    Alkylation: Displacement of halogen with pyrrolidine to form the alkylation product.

    Deuterium Incorporation: The proton on the fused imidazole nitrogen is replaced with deuterium using deuterated reagents.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the deuterium-labeled product. The use of deuterated solvents and reagents is critical in achieving the desired isotopic labeling .

Chemical Reactions Analysis

Types of Reactions

Clemizole-d4 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert this compound to its reduced forms.

    Substitution: Nucleophilic substitution reactions can replace specific functional groups on the this compound molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide and potassium cyanide are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield N-oxides, while reduction can produce amines .

Mechanism of Action

Clemizole-d4 exerts its effects primarily through its interaction with histamine H1 receptors. It acts as an antagonist, blocking the action of histamine and thereby reducing allergic responses. Additionally, this compound inhibits the NS4B RNA binding of the hepatitis C virus, preventing its replication . The compound also modulates TRPC5 channels, which are involved in various cellular processes, including calcium signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of deuterium, which provides a distinct mass spectrometric signature, making it an invaluable tool in pharmacokinetic studies. The deuterium labeling also enhances the stability of the compound, making it more resistant to metabolic degradation .

Properties

Molecular Formula

C19H20ClN3

Molecular Weight

329.9 g/mol

IUPAC Name

1-[(4-chloro-2,3,5,6-tetradeuteriophenyl)methyl]-2-(pyrrolidin-1-ylmethyl)benzimidazole

InChI

InChI=1S/C19H20ClN3/c20-16-9-7-15(8-10-16)13-23-18-6-2-1-5-17(18)21-19(23)14-22-11-3-4-12-22/h1-2,5-10H,3-4,11-14H2/i7D,8D,9D,10D

InChI Key

CJXAEXPPLWQRFR-ULDPCNCHSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1CN2C3=CC=CC=C3N=C2CN4CCCC4)[2H])[2H])Cl)[2H]

Canonical SMILES

C1CCN(C1)CC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl

Origin of Product

United States

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